![molecular formula C17H20FN5O2 B2864837 8-(4-fluorophenyl)-N-isopentyl-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 946311-99-5](/img/structure/B2864837.png)
8-(4-fluorophenyl)-N-isopentyl-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
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Overview
Description
The compound “8-(4-fluorophenyl)-N-isopentyl-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide” is a derivative of the 1,2,3-triazole-4-carboxamide and imidazo[2,1-c][1,2,4]triazine families . These compounds are of great importance in medicinal chemistry and can be used for the synthesis of numerous heterocyclic compounds with different biological activities .
Synthesis Analysis
The synthesis of these compounds often involves multicomponent reactions which provide a wide access to triazole derivatives production . The intermediates are synthesized by Williamson ether synthesis followed by an intramolecular cyclization reaction . The method features high regioselectivity, good functional group tolerance, and a wide substrate scope .Molecular Structure Analysis
The molecular structure of these compounds has been investigated using X-ray diffraction . The lengths and bond angles and the packing of molecules in crystals have been considered. Non-valence interactions for some of the studied compounds were observed .Chemical Reactions Analysis
These compounds have been involved in various chemical reactions. For instance, they have been used in the copper-catalyzed asymmetric nitroaldol reactions . The reaction involves the use of single or combination of cytotoxic drugs which affect rapidly dividing cells .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds are determined by their structure and the presence of specific functional groups . The presence of bromine atoms at different positions and structural features are determined .Scientific Research Applications
Antimicrobial Activity
Compounds containing a fluorophenyl group have shown promising results in antimicrobial activity. For instance, Schiff bases derived from similar compounds have shown moderate antifungal activity against Candida spp . This suggests potential applications of the compound in the development of new antimicrobial agents.
Antiviral Activity
Indole derivatives, which share structural similarities with the given compound, have demonstrated various biological activities, including antiviral properties . This suggests that the compound could potentially be used in the development of new antiviral drugs.
Anti-inflammatory Activity
Again, indole derivatives have shown anti-inflammatory properties . Given the structural similarities, the compound could potentially be used in the development of new anti-inflammatory drugs.
Antioxidant Activity
The compound has been identified as a powerful free-radical scavenger . This suggests potential applications in the development of new antioxidant drugs or supplements.
Neuroprotective Activity
The compound has demonstrated potent neuroprotective activity, preventing neuronal cell death in cultured primary neurons and attenuating brain injury after focal ischemia in rats . This suggests potential applications in the treatment of stroke or other neurodegenerative disorders.
Cancer Treatment
Indole derivatives have shown anticancer properties . Given the structural similarities, the compound could potentially be used in the development of new anticancer drugs.
Mechanism of Action
Future Directions
The future directions in the research of these compounds involve the development of novel CDK2 inhibitors . The bulky group’s substitution at C-4 and C-6 positions of pyrrolo[2,1-f][1,2,4]triazine is crucial to develop selective VEGFR2, EGFR, and c-Met inhibitors . Both positions (C-4 and C-6) can accommodate moderate to large substituents and their structural changes alter the activity/selectivity of the inhibitor .
properties
IUPAC Name |
8-(4-fluorophenyl)-N-(3-methylbutyl)-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN5O2/c1-11(2)7-8-19-15(24)14-16(25)23-10-9-22(17(23)21-20-14)13-5-3-12(18)4-6-13/h3-6,11H,7-10H2,1-2H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCGGWJCPLQAULF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)C1=NN=C2N(CCN2C1=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-(4-fluorophenyl)-N-isopentyl-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide |
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